5-Bromo-2-fluoro-3-isopropoxybenzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. One common method involves the bromination of 2-fluoro-3-isopropoxybenzoic acid, followed by purification to obtain the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-fluoro-3-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters
Common reagents used in these reactions include halogenating agents, reducing agents, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-3-isopropoxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-fluoro-3-isopropoxybenzoic acid include:
5-Bromo-2-fluorobenzoic acid: Similar structure but lacks the isopropoxy group.
5-Bromo-3-fluoropicolinonitrile: Contains a nitrile group instead of a carboxylic acid.
5-Bromo-2-fluoro-3-pyridylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
These compounds share some structural similarities but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLSAXTVVLVMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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